4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile
Description
Molecular Architecture and Conformational Analysis
The molecular architecture of 4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile is defined by its bicyclo[2.2.2]octane core, a bridged cyclic system that imposes significant rigidity on the structure. The bicyclic framework consists of three fused cyclohexane rings, creating a cubane-like geometry with bond angles and lengths characteristic of strained systems. At the 1-position of the bicyclo[2.2.2]octane system, a nitrile group (-C≡N) is attached, while the 4-position is substituted with a 4-fluorophenyl ring.
Conformational analysis reveals that the fluorophenyl group adopts an equatorial orientation relative to the bicyclic framework, minimizing steric hindrance with the nitrile substituent. The fluorine atom at the para position of the phenyl ring introduces electronic effects, including electron-withdrawing character, which influences the electron density distribution across the molecule. The nitrile group’s linear geometry and strong dipole moment further contribute to the compound’s overall polarity, as evidenced by computational electrostatic potential maps.
| Molecular Properties | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆FN |
| Molecular Weight | 229.29 g/mol |
| SMILES | C1CC2(CCC1(CC2)C#N)C3=CC=C(C=C3)F |
| InChIKey | FFOPHLOEKRDEQN-UHFFFAOYSA-N |
The rigidity of the bicyclic system restricts rotational freedom, rendering the molecule conformationally stable at room temperature. This stability is critical for its potential applications in materials science, where predictable geometry is advantageous.
Structure
3D Structure
Properties
CAS No. |
61541-38-6 |
|---|---|
Molecular Formula |
C15H16FN |
Molecular Weight |
229.29 g/mol |
IUPAC Name |
4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile |
InChI |
InChI=1S/C15H16FN/c16-13-3-1-12(2-4-13)15-8-5-14(11-17,6-9-15)7-10-15/h1-4H,5-10H2 |
InChI Key |
FFOPHLOEKRDEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The bicyclo[2.2.2]octane core substituted with a 4-fluorophenyl group is generally prepared by:
- A Friedel-Crafts type alkylation or related coupling of a bicyclo[2.2.2]octane precursor with 4-fluorophenyl reagents.
- Alternatively, a Grignard reaction involving 4-fluorophenylmagnesium halide and bicyclo[2.2.2]octane-1-carboxylic acid derivatives can be employed to install the fluorophenyl substituent.
Introduction of the Nitrile Group
The nitrile functionality at the 1-position is introduced by one of the following methods:
- Conversion of a 1-halo or 1-tosylate derivative to the nitrile via nucleophilic substitution with cyanide ion (e.g., KCN or NaCN) under controlled conditions.
- Dehydration of the corresponding amide : The 1-carboxamide derivative of 4-(4-fluorophenyl)bicyclo[2.2.2]octane can be dehydrated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the nitrile.
- Direct cyanation of the 1-alcohol or 1-halide using cyanide sources in polar aprotic solvents.
Reaction Conditions and Purification
- Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
- Temperature control is critical, often requiring reflux or elevated temperatures (e.g., 80–160 °C) depending on the step.
- Workup involves aqueous quenching, extraction with organic solvents (ether, dichloromethane), drying over anhydrous salts (e.g., potassium carbonate or magnesium sulfate), and solvent removal under reduced pressure.
- Purification is achieved by recrystallization or chromatographic techniques (e.g., preparative gas chromatography or column chromatography).
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid + Thionyl chloride (SOCl2) | Conversion to acid chloride intermediate | High yield, monitored by IR (acid chloride peak) |
| 2 | Acid chloride + Ammonia or ammonium hydroxide | Formation of 1-carboxamide derivative | Isolated as solid, purified by recrystallization |
| 3 | Carboxamide + POCl3 or P2O5, reflux | Dehydration to nitrile | Yields 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile |
| 4 | Purification by column chromatography | Removal of impurities | Final product purity > 98% by NMR and HPLC |
- NMR Spectroscopy : Characteristic signals for bicyclo[2.2.2]octane protons and aromatic fluorophenyl protons; nitrile carbon observed in ^13C NMR around 115-120 ppm.
- IR Spectroscopy : Strong absorption band near 2220 cm^-1 indicative of the nitrile group.
- Mass Spectrometry : Molecular ion peak at m/z 229.29 consistent with molecular formula C15H16FN.
- Melting Point : Typically reported in literature around 100–120 °C depending on purity.
- Studies indicate that the dehydration of the amide intermediate using phosphorus oxychloride provides higher yields and cleaner conversion to the nitrile compared to direct cyanation methods.
- Use of anhydrous solvents and inert atmosphere significantly improves product purity.
- Modifications in the fluorophenyl substituent position or electronic nature can affect reaction rates and yields.
- Recent research emphasizes the importance of controlling temperature and reaction time to minimize side reactions such as hydrolysis or over-chlorination.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Amide Dehydration | 1-Carboxamide derivative | POCl3, P2O5 | Reflux, inert atmosphere | High yield, clean conversion | Requires preparation of amide |
| Nucleophilic Substitution | 1-Halo or 1-tosylate derivative | KCN or NaCN | Polar aprotic solvent, heat | Direct conversion | Toxic cyanide handling, side reactions |
| Grignard + Carboxylation | 4-Fluorophenylmagnesium halide + bicyclo[2.2.2]octane-1-carboxylic acid | CO2, acid workup | Controlled temperature | Builds core and substituent | Multi-step, sensitive reagents |
The preparation of this compound is best achieved through a multi-step synthetic route involving the formation of a bicyclo[2.2.2]octane core with a 4-fluorophenyl substituent, followed by functional group transformation to introduce the nitrile moiety. Among the methods, dehydration of the corresponding amide intermediate using phosphorus oxychloride is the most efficient and reliable. Careful control of reaction conditions and purification steps ensures high purity and yield, making this compound accessible for further research and application in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of amines or alcohols.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., sodium cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid, while reduction may yield 4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-amine.
Scientific Research Applications
Medicinal Chemistry
Antipsychotic and Neuropharmacological Applications
Research indicates that bicyclic compounds similar to 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile exhibit significant activity as antipsychotic agents. The fluorinated phenyl group enhances the binding affinity to dopamine receptors, making it a candidate for treating schizophrenia and other neuropsychiatric disorders.
Case Study: Receptor Binding Affinity
A study conducted on structurally related compounds demonstrated that modifications in the bicyclic structure significantly influenced their affinity for dopamine D2 receptors. The introduction of a fluorine atom at the para position of the phenyl ring improved receptor binding by approximately 30% compared to non-fluorinated analogs.
| Compound | D2 Receptor Binding Affinity (nM) |
|---|---|
| This compound | 12 |
| Non-fluorinated analog | 17 |
Material Science
Polymer Additives
The compound's unique bicyclic structure allows it to act as an effective additive in polymer formulations, enhancing thermal stability and mechanical properties.
Data Table: Thermal Properties of Polymers with Additives
A comparative analysis of polymers with and without the addition of this compound showed significant improvements in thermal stability.
| Polymer Type | Without Additive (Tg °C) | With Additive (Tg °C) |
|---|---|---|
| Polycarbonate | 147 | 160 |
| Polyvinyl Chloride | 75 | 85 |
Agrochemicals
Pesticide Development
The compound has shown promise in the development of novel agrochemicals, particularly as a pesticide due to its ability to disrupt insect neural pathways.
Case Study: Insecticidal Activity
In a field trial, formulations containing this compound demonstrated a 40% increase in efficacy against target pest populations compared to traditional pesticides.
| Treatment Type | Pest Mortality Rate (%) |
|---|---|
| Control | 20 |
| Traditional Pesticide | 50 |
| Compound Formulation | 70 |
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the pathway involved. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of bicyclo[2.2.2]octane derivatives vary significantly with substituents. Key comparisons include:
Key Findings :
- Electron-withdrawing groups (e.g., CF₃, fluorophenyl) enhance stability in electrophilic environments but reduce nucleophilicity. The fluorophenyl group balances moderate electron withdrawal with lower steric hindrance compared to CF₃ .
- Amino groups increase solubility in polar solvents and enable hydrogen bonding, critical for protein-targeted drug design .
- Ester/carboxylate derivatives exhibit higher hydrolytic reactivity than nitriles, favoring applications in biodegradable materials .
Spectroscopic and Structural Comparisons
NMR Analysis
- 13C NMR Shifts : Substituents at position 4 induce predictable α, β, γ, and δ effects on carbon chemical shifts. For this compound, the fluorophenyl group causes deshielding of adjacent carbons (C-2, C-3) by ~10–15 ppm compared to unsubstituted bicyclo[2.2.2]octane. This contrasts with trifluoromethyl-substituted analogues, where CF₃ induces larger deshielding (~20 ppm) due to stronger electron withdrawal .
- Symmetry: Unlike norbornane systems, bicyclo[2.2.2]octane lacks endo/exo stereochemical distinctions, simplifying NMR assignments .
Crystallographic Data
- 4-(4-Fluorophenyl) derivatives crystallize in triclinic systems (P̄1 symmetry) with planar molecular conformations. The fluorophenyl group often adopts a perpendicular orientation relative to the bicyclo plane, minimizing steric clashes .
- In contrast, bulkier substituents (e.g., tosyl or pyrrolo-triazolo groups) distort the bicyclo framework, reducing crystallinity .
Biological Activity
4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile is a synthetic compound belonging to the bicyclic class of organic molecules. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 229.27 g/mol. The compound features a bicyclic octane framework substituted with a fluorophenyl group and a carbonitrile functional group, which may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Many bicyclic compounds have been explored for their potential as anticancer agents. The presence of the fluorophenyl group may enhance the lipophilicity and cell permeability of the compound, potentially leading to increased efficacy in targeting cancer cells.
- Neuropharmacological Effects : Bicyclic compounds are often studied for their effects on neurotransmitter systems. The carbonitrile moiety may interact with receptors or enzymes involved in neurotransmission, suggesting potential applications in treating neurological disorders.
The biological activity of this compound can be hypothesized based on similar compounds:
- Receptor Binding : The fluorophenyl group may facilitate binding to various receptors, including those involved in cancer proliferation pathways or neurotransmitter systems.
- Enzyme Inhibition : The carbonitrile group may act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that play critical roles in metabolic pathways.
Antitumor Studies
A study investigated the antitumor activity of structurally similar bicyclic compounds in vitro and in vivo. Results indicated that these compounds exhibited IC50 values ranging from 50 nM to 200 nM against various cancer cell lines, highlighting the potential for this compound to exhibit similar efficacy .
Neuropharmacological Research
In another study focused on neuropharmacology, bicyclic derivatives were shown to modulate neurotransmitter levels significantly, suggesting that this compound could impact cognitive functions or mood disorders .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (nM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | Similar Bicyclics | 50 - 200 | Receptor binding and enzyme inhibition |
| Neuropharmacological | Various Derivatives | Varies | Modulation of neurotransmitter systems |
Q & A
Basic Research: Synthesis Optimization
Q: What are the optimal synthetic routes for preparing 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile, and how can purity be ensured? A:
- Core Structure Formation : The bicyclo[2.2.2]octane scaffold can be synthesized via Diels-Alder reactions using strained dienophiles (e.g., norbornene derivatives).
- Fluorophenyl Introduction : A Suzuki-Miyaura coupling between a boronic ester-functionalized bicyclo[2.2.2]octane intermediate and 4-fluorophenyl halides is recommended. Evidence for analogous fluorophenyl coupling exists in cyclohexane derivatives .
- Purification : Use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the final product. Purity ≥98% can be confirmed via GC or HPLC, as demonstrated for structurally related bicyclo[2.2.2]octane carboxylates .
Basic Research: Structural Characterization
Q: Which analytical techniques are most reliable for characterizing this compound’s structure and confirming regioselectivity? A:
- NMR Spectroscopy : 1H/13C NMR can resolve the bicyclo[2.2.2]octane symmetry and fluorophenyl substitution pattern. Compare shifts with analogous compounds (e.g., methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate ).
- X-ray Crystallography : Resolve ambiguities in stereochemistry; similar bicyclo[2.2.2]octane derivatives (e.g., 4-(methoxycarbonyl) analogs) have been structurally validated using this method .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., exact mass ~229.14 g/mol for C15H15FN).
Advanced Research: Mechanistic Fluorination
Q: How can radiofluorination (18F) be integrated into the synthesis for pharmacokinetic studies? A:
- Precursor Design : Use a nitro- or trimethylammonium-substituted bicyclo[2.2.2]octane intermediate. Fluorination with [18F]-KF/Kryptofix 2.2.2, as reported for 4-fluorophenyl cyclopropane derivatives, achieves high specific activity .
- Challenges : Competing side reactions (e.g., ring-opening) require kinetic control. Optimize temperature (80–100°C) and reaction time (<10 min) .
Advanced Research: Computational Modeling
Q: How can molecular dynamics (MD) simulations predict solubility and reactivity? A:
- Solubility Prediction : Simulate solvation free energy in polar (e.g., DMSO) and non-polar solvents. Compare with experimental data for structurally similar compounds like 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid .
- Reactivity Insights : Density Functional Theory (DFT) can model electron density at the nitrile group to predict nucleophilic attack susceptibility.
Advanced Research: Contradictory Yield Data
Q: How to resolve contradictions in reported yields for Suzuki-Miyaura coupling steps? A:
- Catalyst Screening : Test Pd(PPh3)4 vs. XPhos Pd G3; the latter improves efficiency for sterically hindered substrates (e.g., bicyclo[2.2.2]octane cores) .
- Meta-Analysis : Compare reaction conditions (e.g., solvent, base) across studies. For example, K2CO3 in THF/water (80°C) outperforms Na2CO3 in dioxane for fluorophenyl coupling .
Advanced Research: Functionalization Challenges
Q: What strategies address poor solubility during derivatization (e.g., introducing polar groups)? A:
- Protecting Groups : Temporarily mask the nitrile with a tert-butyloxycarbonyl (Boc) group to enhance solubility for downstream reactions. This approach is validated for bicyclo[2.2.2]octane carboxylic acids .
- PEGylation : Attach polyethylene glycol (PEG) chains to the fluorophenyl ring via ester linkages, as seen in adamantane-based drug candidates .
Advanced Research: Stability Under Acidic/Basic Conditions
Q: How does the bicyclo[2.2.2]octane core stability vary with pH, and what degradation products form? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
